L-Seryl-L-threonyl-L-valyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-threonyl-L-valyl-L-leucine is a tetrapeptide composed of the amino acids serine, threonine, valine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-threonyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. Purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-threonyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
L-Seryl-L-threonyl-L-valyl-L-leucine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Seryl-L-threonyl-L-valyl-L-leucine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-seryl-L-threonyl-L-leucine: A similar tetrapeptide with a slightly different sequence.
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another peptide with similar amino acids but different sequence and structure.
Uniqueness
L-Seryl-L-threonyl-L-valyl-L-leucine is unique due to its specific sequence and the presence of hydroxyl-containing amino acids (serine and threonine), which can participate in various biochemical reactions and interactions. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
922492-89-5 |
---|---|
Molecular Formula |
C18H34N4O7 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H34N4O7/c1-8(2)6-12(18(28)29)20-16(26)13(9(3)4)21-17(27)14(10(5)24)22-15(25)11(19)7-23/h8-14,23-24H,6-7,19H2,1-5H3,(H,20,26)(H,21,27)(H,22,25)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1 |
InChI Key |
DFTUMVBJTWIHKZ-QMVSFRDZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.